![molecular formula C18H18ClN3O3 B2701422 N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide CAS No. 1021062-18-9](/img/structure/B2701422.png)
N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide
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Description
N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide, commonly known as ACEB, is a synthetic compound that belongs to the class of benzamides. ACEB is a highly potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. ACEB has been extensively studied for its potential use in cancer therapy, as well as in other diseases such as inflammation and neurodegeneration.
Scientific Research Applications
Immunoregulation and Hematopoietic Stem Cells (HSPCs) Expansion
- Application : N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide has shown promise in stimulating the expansion of regulatory HSPCs. Researchers have explored its potential in treating autoimmune diseases, particularly type 1 diabetes (T1D). Autologous HSPC infusion, combined with non-myeloablative immunosuppression, has achieved remission rates of nearly 60% in T1D patients .
Prostaglandin E2 (PGE2) Modulation
- Application : N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide and related PGE2 analogs have been studied for their capacity to upregulate PD-L1 (programmed death-ligand 1). This modulation may have implications in cancer immunotherapy and immune checkpoint regulation .
Antifungal Activity
- Application : Researchers have investigated its antifungal activity against various pathogens. Further studies are needed to explore its efficacy and mechanisms.
Fluorescent Labeling and Imaging
- Application : Scientists have explored its use as a fluorescent probe for cellular imaging and tracking. Its specific binding properties make it valuable for visualizing cellular processes .
Chemical Biology and Drug Design
- Application : Medicinal chemists have examined its interactions with biological targets. Rational drug design based on this scaffold may lead to novel therapeutic agents .
Biochemical Assays and Enzyme Inhibition Studies
- Application : Researchers have used this compound in biochemical assays to study enzyme inhibition. It may serve as a valuable tool for understanding enzymatic pathways .
properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-12(23)22-16-7-5-13(6-8-16)17(24)20-9-10-21-18(25)14-3-2-4-15(19)11-14/h2-8,11H,9-10H2,1H3,(H,20,24)(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNMWOPGXXGULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide |
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